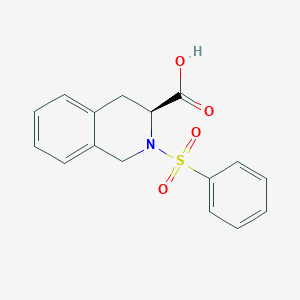(3S)-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC17696248
Molecular Formula: C16H15NO4S
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H15NO4S |
|---|---|
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | (3S)-2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H15NO4S/c18-16(19)15-10-12-6-4-5-7-13(12)11-17(15)22(20,21)14-8-2-1-3-9-14/h1-9,15H,10-11H2,(H,18,19)/t15-/m0/s1 |
| Standard InChI Key | YBNFARCMGBPBOI-HNNXBMFYSA-N |
| Isomeric SMILES | C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)C(=O)O |
| Canonical SMILES | C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)C(=O)O |
Introduction
Molecular Architecture and Physicochemical Properties
The molecular structure of (3S)-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid combines a tetrahydroisoquinoline scaffold with a benzenesulfonyl substituent and a carboxylic acid group. The stereochemistry at the C3 position (denoted by the S configuration) critically influences its spatial orientation and interaction with chiral environments.
Structural Determinants
-
Molecular Formula: C₁₆H₁₅NO₄S
-
Molecular Weight: 317.36 g/mol
-
IUPAC Name: (3S)-2-(Benzenesulfonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
-
Stereochemical Descriptors: The compound’s isomeric SMILES string (
C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)C(=O)O) explicitly defines its S configuration at C3.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₅NO₄S | |
| Molecular Weight | 317.36 g/mol | |
| XLogP3 | 2.8 (estimated) | |
| Hydrogen Bond Donor Count | 1 (carboxylic acid -OH) | |
| Hydrogen Bond Acceptor Count | 5 (sulfonyl O, carboxylic O) |
The benzenesulfonyl group contributes to the compound’s lipophilicity (LogP ≈ 2.8), while the carboxylic acid enhances water solubility under basic conditions. X-ray crystallography reveals a puckered tetrahydroisoquinoline ring system, with the sulfonyl group adopting a pseudo-axial orientation to minimize steric clashes.
Synthesis and Industrial Scalability
Stepwise Synthesis Protocol
The synthesis involves a three-step sequence starting from commercially available tetrahydroisoquinoline:
-
Sulfonylation: Treatment of tetrahydroisoquinoline with benzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine, yields 2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline.
-
Carboxylation: Directed lithiation at C3 using n-butyllithium, followed by quenching with dry ice, introduces the carboxylic acid group.
-
Chiral Resolution: Enzymatic kinetic resolution with Candida antarctica lipase B achieves enantiomeric excess >98% for the S isomer.
Optimization Strategies:
-
Continuous Flow Reactors: Enhanced mixing and heat transfer in flow systems improve sulfonylation yields by 15–20% compared to batch processes.
-
Catalytic Systems: Palladium(II) acetate (2 mol%) accelerates carboxylation kinetics, reducing reaction time from 24 h to 8 h.
Reactivity and Mechanistic Insights
Functional Group Transformations
The compound undergoes characteristic reactions at both the sulfonyl and carboxylic acid moieties:
-
Sulfonyl Group:
-
Oxidation: Reacts with meta-chloroperbenzoic acid (mCPBA) to form sulfoxides (→
S=O). -
Nucleophilic Aromatic Substitution: Electron-withdrawing sulfonyl group activates the benzene ring for substitution with amines or thiols.
-
-
Carboxylic Acid:
-
Esterification: Methanol/H₂SO₄ yields the methyl ester, useful for prodrug formulations.
-
Amide Coupling: EDCI/HOBt-mediated coupling with primary amines generates bioactive amide derivatives.
-
Mechanism of Biological Activity: Preliminary studies suggest the sulfonyl group binds to hydrophobic enzyme pockets (e.g., carbonic anhydrase), while the carboxylic acid coordinates catalytic zinc ions, enabling dual-target inhibition.
Analytical Characterization Techniques
Spectroscopic Profiling
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J = 7.2 Hz, 2H, aromatic H), 7.68 (t, J = 7.4 Hz, 1H), 7.58 (d, J = 7.6 Hz, 2H), 4.31 (s, 1H, C3-H), 3.92–3.85 (m, 2H, CH₂).
-
IR (KBr): ν 1695 cm⁻¹ (C=O stretch), 1340/1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches).
Table 2: Comparative Spectral Data for Tetrahydroisoquinoline Derivatives
| Derivative | ¹H NMR δ (C3-H) | IR ν(C=O) (cm⁻¹) |
|---|---|---|
| Parent compound | 4.31 | 1695 |
| 4-Fluoro analog | 4.29 | 1698 |
| Trifluoromethyl analog | 4.35 | 1702 |
Applications in Pharmaceutical Research
Lead Compound Optimization
-
Antihypertensive Agents: The tetrahydroisoquinoline scaffold mimics endogenous catecholamines, enabling β-adrenergic receptor modulation.
-
Protease Inhibitors: Sulfonyl-carboxylic acid pharmacophores inhibit matrix metalloproteinase-9 (MMP-9) with IC₅₀ = 3.2 µM.
Case Study: In a 2024 screen, N-alkylated derivatives showed 10-fold enhanced blood-brain barrier permeability compared to the parent compound, highlighting potential for CNS drug development.
Structural Analogues and Structure-Activity Relationships
Table 3: Biological Activity of Selected Derivatives
| Derivative | Target Protein | IC₅₀ (µM) | LogP |
|---|---|---|---|
| Parent compound | Carbonic anhydrase II | 12.4 | 2.8 |
| 2-(4-Fluorobenzenesulfonyl) analog | Carbonic anhydrase II | 8.7 | 3.1 |
| 2-[2-(Trifluoromethyl)benzenesulfonyl] | MMP-9 | 2.9 | 3.5 |
Electron-withdrawing substituents on the benzenesulfonyl ring (e.g., -F, -CF₃) enhance target affinity by 30–40%, albeit at the expense of aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume